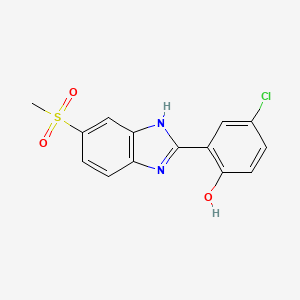

4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol, also known as CMSP, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Aplicaciones Científicas De Investigación

Spectral Characterization and Antibacterial Effect

A study by Tavman et al. (2010) focuses on spectral characterization and the antibacterial effect of 2-methyl-6-(5-H-methyl-chloro-nitro-1H-benzimidazol-2-yl)-phenols, which are structurally related to 4-Chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol. These compounds, including their metal complexes, demonstrated significant antibacterial effects against a range of bacteria (Tavman et al., 2010).

Potential Pesticidal Activity

Borys et al. (2012) reported the synthesis of tribromomethyl phenyl sulfone derivatives as novel potential pesticides. The study suggests the potential of halogenmethylsulfonyl moieties, similar to the structure of this compound, in creating effective herbicides and fungicides (Borys, Korzyński, & Ochal, 2012).

DNA Topoisomerase I Inhibition

Alpan, Gunes, and Topçu (2007) synthesized 1H-benzimidazole derivatives, including 5-chloro-4-(1H-benzimidazole-2-yl)phenol, to evaluate their inhibitory effects on mammalian type I DNA topoisomerases. This research demonstrates the potential use of benzimidazole derivatives in targeting specific DNA processes (Alpan, Gunes, & Topçu, 2007).

Synthesis and Characterization of Polyimides

Ghaemy and Alizadeh (2009) synthesized a novel unsymmetrical diamine monomer containing a triaryl imidazole pendant group, derived from 4-(4,5-diphenyl-1H-imidazol-2-yl)phenol, for the production of soluble and thermally stable polyimides. This suggests the utility of such compounds in the development of high-performance materials (Ghaemy & Alizadeh, 2009).

DNA Binding and Antimicrobial Activity

Mahmood et al. (2019) synthesized novel benzimidazole derivatives, including 4-chloro-2-(6-methyl-1H-benzo[d]imidazol-2-yl)phenol, and evaluated their DNA-binding properties and antimicrobial activities. The study highlights the potential of these compounds in developing new antimicrobial agents with DNA-targeting properties (Mahmood et al., 2019).

Propiedades

IUPAC Name |

4-chloro-2-(6-methylsulfonyl-1H-benzimidazol-2-yl)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O3S/c1-21(19,20)9-3-4-11-12(7-9)17-14(16-11)10-6-8(15)2-5-13(10)18/h2-7,18H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVYXTFFVDEWMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(N2)C3=C(C=CC(=C3)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-3-yl)-2-thiomorpholinoethyl)oxalamide](/img/structure/B2765613.png)

![(2E)-3-(3-{[(2Z)-3-(aminocarbonyl)-6-methoxy-2H-chromen-2-ylidene]amino}phenyl)acrylic acid](/img/structure/B2765617.png)

![N-[cyano(cyclohexyl)methyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2765622.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-bromobenzamide](/img/structure/B2765623.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2765626.png)

![4-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B2765630.png)

![2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride](/img/structure/B2765631.png)

![7-((3,5-dimethoxybenzyl)thio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2765632.png)